molecular formula C10H10O B156468 trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 CAS No. 130208-38-7

trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4

Cat. No.: B156468
CAS No.: 130208-38-7
M. Wt: 150.21 g/mol
InChI Key: BWHOZHOGCMHOBV-UGHRQIHESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 typically involves the deuteration of trans-4-Phenyl-3-buten-2-one. One common method is the catalytic hydrogenation of the corresponding non-deuterated compound in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction is typically carried out in specialized reactors designed to handle deuterium gas safely and efficiently .

Chemical Reactions Analysis

Types of Reactions: trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of the enzyme phospholipase A2, which is involved in the inflammatory response. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into enzyme kinetics and mechanisms .

Comparison with Similar Compounds

Uniqueness: trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 is unique due to its deuterium labeling, which provides advantages in spectroscopic studies and metabolic research. The presence of deuterium atoms allows for detailed analysis of reaction mechanisms and pathways, making it a valuable tool in both academic and industrial research .

Properties

IUPAC Name

(E)-1,1,1,3-tetradeuterio-4-phenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i1D3,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHOZHOGCMHOBV-UGHRQIHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C\C1=CC=CC=C1)/C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584113
Record name (3E)-4-Phenyl(1,1,1,3-~2~H_4_)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130208-38-7
Record name (3E)-4-Phenyl(1,1,1,3-~2~H_4_)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4
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